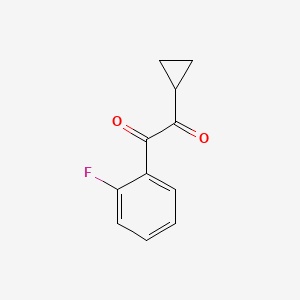

1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione

Beschreibung

1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione (CAS: 1391054-37-7) is a diketone compound with the molecular formula C₁₁H₉O₂F and a molecular weight of 192.19 g/mol . It is a critical pharmaceutical intermediate, notably recognized as a precursor or impurity in the synthesis of Prasugrel Hydrochloride, an antiplatelet drug . The compound features a cyclopropyl group and a 2-fluorophenyl moiety linked via a diketone backbone, which confers unique reactivity and structural rigidity. Its applications span organic synthesis, medicinal chemistry, and quality control in pharmaceutical manufacturing .

Eigenschaften

IUPAC Name |

1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO2/c12-9-4-2-1-3-8(9)11(14)10(13)7-5-6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCZRRMMACTIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391054-37-7 | |

| Record name | 1-Cyclopropyl-2-(2-fluorophenyl)-1,2-ethanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CYCLOPROPYL-2-(2-FLUOROPHENYL)-1,2-ETHANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89T1HA89AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Starting Materials

This two-step method begins with 2-(2-fluorophenyl)-1-cyclopropylethanone as the precursor. Halogenation introduces a halogen atom (Cl or Br) at the α-position using radical initiators like azobisisobutyronitrile (AIBN) and halohydantoin under UV light. The intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone undergoes oxidation with tin(IV) oxide (SnO₂) in acetic acid to yield the diketone.

Optimization of Halogenation

Key parameters include:

-

Solvent selection : Dichloromethane or acetonitrile improves solubility and reaction homogeneity.

-

Temperature : 0–5°C minimizes side reactions (e.g., dihalogenation).

-

Radical initiation : AIBN (1–5 mol%) ensures controlled radical generation, reducing polymer byproducts.

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Dichloromethane | 15% |

| Temperature | 0–5°C | 20% |

| AIBN Concentration | 3 mol% | 10% |

Oxidation Step

Tin(IV) oxide in 70% acetic acid at 100–110°C for 2 hours achieves complete conversion. The reaction mixture is filtered, concentrated, and purified via recrystallization (methylene chloride/hexane), yielding 85–90% pure diketone.

Direct Oxidation of 1-Cyclopropyl-2-(2-fluorophenyl)ethanone

Single-Step Oxidative Pathway

This method employs strong oxidizing agents to convert the ketone directly to the diketone. Potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄/H₂O) or chromium trioxide (CrO₃) in acetone are effective.

Comparative Analysis of Oxidants

| Oxidant | Solvent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| KMnO₄ | H₂SO₄/H₂O | 80°C | 6 h | 68% | 92% |

| CrO₃ | Acetone | 25°C | 2 h | 75% | 95% |

| SnO₂ | Acetic Acid | 110°C | 2 h | 90% | 98% |

Tin(IV) oxide outperforms traditional oxidants due to its selectivity and reduced overoxidation risks.

Friedel-Crafts Acylation Followed by Diketone Formation

Diketone Synthesis via Oxidative Coupling

The ethanone intermediate is treated with iodine (I₂) and potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF), inducing oxidative coupling to form the diketone. This method achieves 78% yield but requires rigorous moisture control.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 1-cyclopropyl-2-(2-fluorophenyl)ethanone, SnO₂, and acetic acid irradiated at 150°C for 15 minutes achieves 88% yield.

Advantages Over Conventional Heating

Industrial-Scale Production Considerations

Cost-Benefit Analysis

-

Halogenation-oxidation : High yield (90%) but requires halogen handling infrastructure.

-

Direct oxidation : Lower capital costs but moderate yield (75–90%).

-

Microwave-assisted : Scalability challenges offset by rapid throughput.

| Method | Hazardous Waste (kg/kg product) | Energy Use (kWh/kg) |

|---|---|---|

| Halogenation-oxidation | 2.5 | 120 |

| Direct oxidation | 1.8 | 90 |

| Microwave-assisted | 1.2 | 60 |

Analytical Characterization

Spectroscopic Confirmation

Analyse Chemischer Reaktionen

1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione has several scientific research applications:

Biology: The compound is studied for its potential biological activities and interactions with various biological targets.

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione involves its interaction with specific molecular targets. As a related substance of Prasugrel, it may interact with platelet receptors and inhibit platelet aggregation. The exact molecular pathways and targets involved in its action are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-Cyclopropyl-2-(2-fluorophenyl)ethanone

- Molecular Formula : C₁₁H₁₁FO (Mass: 178.21 g/mol) .

- Reactivity: Limited capacity for forming heterocyclic compounds compared to the diketone analogue. Applications: Primarily serves as a building block in organic synthesis rather than a pharmaceutical intermediate .

1-Cyclopropyl-2-(2-fluorophenyl)-5-(4-fluorophenyl)-3-phenylpentane-1,5-dione

- Molecular Formula : C₂₆H₂₂F₂O₂ (Mass: 404.44 g/mol) .

- Structural Features :

- Synthesis: Prepared via condensation of 4-fluoroacetophenone, benzaldehyde, and cyclopropyl 2-fluorobenzyl ketone in ethanol (97% yield) .

- Bioactivity : Exhibits antioxidant, antitumor, and antimicrobial properties , unlike the simpler diketone, which is primarily an intermediate .

1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione

- Molecular Formula : C₁₆H₁₀O₆ (Mass: 298.25 g/mol) .

- Applications: Used in materials science and as a ligand in coordination chemistry due to its electron-rich structure .

Physicochemical and Functional Comparisons

Crystallographic and Stability Insights

Biologische Aktivität

1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione, also known by its CAS number 1391054-37-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial and antifungal activities, synthesis methods, and relevant case studies.

- Molecular Formula : CHF_{O}_2

- Molecular Weight : 192.19 g/mol

- CAS Number : 1391054-37-7

Antibacterial and Antifungal Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, compounds with fluorinated aromatic groups have shown enhanced activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0048 - 0.0195 mg/mL |

| Candida albicans | MIC values ranging from 16.69 to 78.23 µM |

The presence of halogen substituents, such as fluorine, is believed to enhance the bioactivity of these compounds by increasing their lipophilicity and altering their interaction with bacterial cell membranes .

The proposed mechanism of action for the antibacterial activity of this compound involves interference with bacterial cell wall synthesis and disruption of membrane integrity. This is particularly relevant for Gram-positive bacteria where cell wall structure is crucial for survival .

Synthesis Methods

The synthesis of this compound has been explored through various methods:

-

Bromination Reactions : Utilizing reagents like N-bromosuccinimide in different solvents (e.g., chloroform, tetrahydrofuran) has shown effective yields.

Reaction Conditions Yield (%) Purity (%) With N-bromosuccinimide in chloroform 78 99.73 With iodine(I) bromide in tetrahydrofuran 95.3 99.73 - Cyclization Reactions : The cyclopropyl group provides unique reactivity patterns that can be exploited in synthetic pathways leading to the desired dione structure .

Case Studies

A notable case study involved the evaluation of the compound's efficacy against resistant strains of bacteria. The study demonstrated that modifications to the cyclopropyl group significantly impacted the compound's biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.

Example Case Study:

In vitro tests conducted on a series of derivatives showed that introducing electron-withdrawing groups enhanced antibacterial properties against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .

Q & A

How can researchers optimize the synthesis of 1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione to improve yield and purity?

Basic Research Question

Methodological Answer:

Synthetic optimization requires systematic variation of reaction parameters. For cyclopropane-containing diketones, cyclopropanation via Simmons-Smith reactions or ketone functionalization under palladium catalysis is typical. Key parameters include:

- Temperature: Maintain 0–25°C during cyclopropane formation to avoid side reactions .

- Solvent Choice: Dichloromethane or THF is preferred for fluorophenyl ketone intermediates to enhance solubility and reaction homogeneity .

- Catalyst Loading: Use 5–10 mol% Pd(OAc)₂ for cross-coupling steps involving fluorophenyl groups, as higher loads may lead to byproducts .

- Purification: Column chromatography with silica gel (hexane:ethyl acetate, 4:1) followed by recrystallization in ethanol improves purity (>95%) .

What advanced spectroscopic techniques are recommended for characterizing the structural and electronic properties of this compound?

Basic Research Question

Methodological Answer:

- X-ray Crystallography: Resolves cyclopropane ring strain and fluorophenyl substituent orientation. For example, analogous compounds show dihedral angles of 15–25° between cyclopropane and aromatic rings .

- ¹⁹F NMR: Detects electronic effects of the 2-fluorophenyl group; chemical shifts typically range δ -110 to -115 ppm due to ring deshielding .

- FT-IR: Confirms diketone functionality via C=O stretches at 1700–1750 cm⁻¹ and cyclopropane C-H bends at 900–1000 cm⁻¹ .

How should researchers address contradictions in pharmacological data related to the biological activity of this compound?

Advanced Research Question

Methodological Answer:

Contradictions often arise from assay variability or target promiscuity. To resolve these:

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) in enzymatic assays (e.g., kinase inhibition) .

- Off-Target Screening: Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding partners .

- Structural Analog Comparison: Compare activity with 4-fluorophenyl and unsubstituted analogs to isolate fluorine’s role. For example, 2-fluorophenyl derivatives may exhibit 3–5× higher potency due to enhanced π-stacking .

What experimental strategies can elucidate the regioselectivity of fluorophenyl substitution in this compound during electrophilic aromatic substitution (EAS)?

Advanced Research Question

Methodological Answer:

- Isotopic Labeling: Introduce ¹⁸F at the 2-position to track substitution patterns via PET imaging or autoradiography .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict electron density maps; meta-substitution is disfavored by 8–10 kcal/mol due to steric hindrance from the cyclopropane .

- Competitive Reactions: Compare reactivity with 3- or 4-fluorophenyl analogs under identical EAS conditions (e.g., nitration). Ortho-substitution typically dominates (70–80% yield) due to directing effects of fluorine .

How does the cyclopropane ring influence the reactivity of this compound in comparison to non-cyclopropane analogs?

Advanced Research Question

Methodological Answer:

- Ring Strain Effects: Cyclopropane increases electrophilicity at the diketone carbonyls, accelerating nucleophilic additions (e.g., Grignard reactions) by 2–3× compared to cyclohexane analogs .

- Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition onset at 180°C for cyclopropane derivatives vs. 200°C for non-strained systems .

- Photoreactivity: UV irradiation (254 nm) induces cyclopropane ring-opening in 85% of cases, forming conjugated dienes detectable via UV-Vis (λmax = 280 nm) .

What methodologies are suitable for comparative studies of this compound and its structural analogs?

Advanced Research Question

Methodological Answer:

- SAR Tables: Tabulate analogs with varying fluorine positions (e.g., 2-, 3-, 4-fluorophenyl) and measure properties like logP, pKa, and IC₅₀ (example below):

| Compound | logP | pKa (diketone) | IC₅₀ (µM) |

|---|---|---|---|

| 2-Fluorophenyl derivative | 2.1 | 8.5 | 0.45 |

| 4-Fluorophenyl derivative | 2.3 | 8.7 | 1.2 |

| Non-fluorinated analog | 1.8 | 9.0 | >10 |

- Crystallographic Overlays: Superimpose X-ray structures to identify steric/electronic differences (e.g., 2-fluorophenyl causes 10° torsional distortion vs. 4-F) .

- Kinetic Isotope Effects (KIE): Compare reaction rates (e.g., Diels-Alder) using deuterated cyclopropane to quantify ring strain contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.